molecular formula C12H17F3N2O4 B6602561 Tert-butyl 3-hydroxy-3-(trifluoromethyl)-3a,4,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine-5-carboxylate CAS No. 2241014-10-6

Tert-butyl 3-hydroxy-3-(trifluoromethyl)-3a,4,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine-5-carboxylate

Cat. No.: B6602561
CAS No.: 2241014-10-6
M. Wt: 310.27 g/mol
InChI Key: DQWOMGNVBTZETQ-UHFFFAOYSA-N
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Description

This compound features a fused bicyclic system comprising an oxazolo[4,3-c]pyridine core, substituted with a hydroxyl group and a trifluoromethyl group at position 3, and a tert-butyl carboxylate ester at position 3. The tert-butyl ester provides steric bulk and protects the carboxylate moiety during synthetic processes.

Properties

IUPAC Name

tert-butyl 3-hydroxy-3-(trifluoromethyl)-3a,4,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N2O4/c1-10(2,3)20-9(18)17-5-4-8-7(6-17)11(19,21-16-8)12(13,14)15/h7,19H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWOMGNVBTZETQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NOC(C2C1)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydroxy-3-(trifluoromethyl)-3a,4,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the oxazolo[4,3-c]pyridine core, followed by the introduction of the trifluoromethyl group and the tert-butyl ester group. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually includes the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydroxy-3-(trifluoromethyl)-3a,4,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The compound can be reduced to remove the trifluoromethyl group under specific conditions.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction can yield a compound with a different functional group in place of the trifluoromethyl group.

Scientific Research Applications

Tert-butyl 3-hydroxy-3-(trifluoromethyl)-3a,4,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-(trifluoromethyl)-3a,4,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of this compound becomes evident when compared to related bicyclic tert-butyl esters. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Heterocyclic Core Substituents (Position 3) Key Functional Groups Notable Properties/Applications
Tert-butyl 3-hydroxy-3-(trifluoromethyl)-3a,4,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine-5-carboxylate Oxazolo[4,3-c]pyridine -OH, -CF₃ Hydroxyl, trifluoromethyl, ester High polarity, metabolic stability
Tert-butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate () Pyrazolo[4,3-c]pyridine =O (oxo) Oxo, ester Potential kinase inhibition scaffolds
Tert-butyl 3a-benzyl-2-methyl-3-oxo-2,3,3a,4,6,7-hexahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate () Pyrazolo[4,3-c]pyridine -CH₂C₆H₅ (benzyl), -CH₃, =O Benzyl, methyl, oxo, ester Lipophilic; suited for CNS-targeting
Tert-butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate () Pyrazolo[4,3-c]pyridine -NH₂ Amino, ester Building block for peptide mimetics
Tert-butyl 3,4,6,7-tetrahydro-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate () Triazolo[4,5-c]pyridine N/A (triazole ring) Triazole, ester Click chemistry applications

Key Observations

Heterocyclic Core Differences :

  • The oxazolo core (target compound) contains oxygen, enhancing polarity and hydrogen-bonding capacity compared to nitrogen-rich pyrazolo () or triazolo () analogs. This affects solubility and interactions with biological targets .
  • Pyrazolo derivatives (e.g., ) are more prevalent in kinase inhibitors due to their planar aromaticity, whereas the partially saturated oxazolo system in the target compound may favor conformational flexibility .

Substituent Effects: The -CF₃ group in the target compound improves metabolic resistance and electron-deficient character, contrasting with the -NH₂ () or -CH₂C₆H₅ () groups, which modulate basicity or lipophilicity, respectively.

Synthetic and Structural Validation :

  • Crystallographic tools like SHELX () and validation protocols () are critical for confirming the puckered conformations of these bicyclic systems. For example, the oxazolo ring’s puckering amplitude and phase angles can be quantified using Cremer-Pople parameters ().

Applications :

  • The target compound’s -CF₃ and -OH groups make it suitable for fluorophilic interactions in enzyme active sites, whereas triazolo derivatives () are leveraged in click chemistry due to their reactivity .

Research Findings and Data Gaps

  • Physical Properties : While reports a melting point of 173–174°C for a pyrrolidine analog, similar data for the target compound and its analogs are scarce.
  • Reactivity : The hydroxyl group in the target compound may undergo esterification or oxidation, unlike the inert -CF₃ group, which could be exploited for selective derivatization.

Biological Activity

Tert-butyl 3-hydroxy-3-(trifluoromethyl)-3a,4,6,7-tetrahydro-[1,2]oxazolo[4,3-c]pyridine-5-carboxylate is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article discusses its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Trifluoromethyl group : Enhances lipophilicity and biological activity.
  • Hydroxy group : Potential site for further chemical modifications.
  • Tert-butyl ester : Contributes to the compound's stability and solubility.

Chemical Formula : C₁₂H₁₇F₃N₂O₄
Molecular Weight : 292.27 g/mol
CAS Number : 2241014-10-6

Synthesis

The synthesis of this compound typically involves multiple steps including:

  • Formation of the oxazolo[4,3-c]pyridine core.
  • Introduction of the trifluoromethyl and tert-butyl groups.
  • Esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The trifluoromethyl group enhances cell membrane penetration, allowing effective interaction with enzymes and receptors that modulate various biological pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance:

  • In vitro studies have shown that derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.
  • The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

Emerging studies suggest potential anticancer activities:

  • Cell line assays demonstrate that the compound can induce apoptosis in cancer cells through modulation of apoptotic pathways.
  • The presence of the trifluoromethyl group may enhance selectivity towards cancerous cells while sparing normal cells.

Case Studies

  • Study on Antimicrobial Effects : A study conducted on various derivatives of oxazolo[4,3-c]pyridines indicated significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The compounds were tested using a minimum inhibitory concentration (MIC) assay which showed promising results at low concentrations .
  • Anticancer Activity Assessment : In a recent publication focusing on pyridine derivatives as anticancer agents, it was reported that certain compounds exhibited IC50 values in the micromolar range against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing bioactivity and selectivity .

Summary of Findings

Activity TypeObservationsReferences
AntimicrobialInhibition of E. coli and S. aureus
AnticancerInduction of apoptosis in cancer cell lines
MechanismInteraction with cellular enzymes/receptors

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